2,4,5-Trifluoro-3-methoxybenzamide 2,4,5-Trifluoro-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 112811-64-0
VCID: VC3908523
InChI: InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13)
SMILES: COC1=C(C(=CC(=C1F)F)C(=O)N)F
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

2,4,5-Trifluoro-3-methoxybenzamide

CAS No.: 112811-64-0

Cat. No.: VC3908523

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluoro-3-methoxybenzamide - 112811-64-0

Specification

CAS No. 112811-64-0
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 2,4,5-trifluoro-3-methoxybenzamide
Standard InChI InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13)
Standard InChI Key VRGBBPYUJDPXBB-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1F)F)C(=O)N)F
Canonical SMILES COC1=C(C(=CC(=C1F)F)C(=O)N)F

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2,4,5-Trifluoro-3-methoxybenzamide consists of a benzamide core substituted with fluorine atoms at the 2-, 4-, and 5-positions and a methoxy group at the 3-position (Figure 1). The IUPAC name is derived systematically, reflecting these substituents . The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H14F3NO4\text{C}_{16}\text{H}_{14}\text{F}_3\text{NO}_4
Molecular Weight341.28 g/mol
IUPAC NameN-(2,5-dimethoxyphenyl)-2,4,5-trifluoro-3-methoxybenzamide
InChIKeyXSEUYVZDQHAXDR-UHFFFAOYSA-N

Synthesis and Manufacturing

Patent-Based Synthesis Routes

A 2022 patent (CN114736133B) outlines a novel method for synthesizing 2,4,5-trifluoro-3-methoxybenzoic acid, a precursor to the benzamide . The process involves:

  • Reaction of N-methyltetrafluorophthalimide with aqueous methanol under alkaline conditions (cesium carbonate, NaOH) at 85–95°C and >0.2 MPa pressure to form an intermediate salt.

  • Decarboxylation of the intermediate via acid-catalyzed heating (90–100°C), yielding 2,4,5-trifluoro-3-methoxybenzoic acid.

  • Amidation of the acid with an appropriate amine (e.g., 2,5-dimethoxyaniline) using coupling agents like EDCI or HATU .

This route avoids traditional halogenation steps, improving yield and scalability compared to earlier methods .

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Purification: Fluorinated compounds often require specialized chromatography or recrystallization due to their low polarity .

  • Safety: High-pressure reactions necessitate robust reactor designs to handle exothermic decarboxylation .

Physicochemical Properties and Stability

Thermal Behavior

The methyl ester analog (136897-64-8) melts at 105–112°C , suggesting that the benzamide derivative has a similar thermal profile. Fluorine substitution typically elevates melting points due to increased crystallinity .

Solubility and Partitioning

The logP value (a measure of lipophilicity) is estimated to be ~2.5–3.0, driven by the trifluoromethyl group’s hydrophobicity . This property enhances membrane permeability, a desirable trait in drug candidates .

Table 2: Comparative Data for Related Compounds

CompoundMelting Point (°C)logPSource
2,4,5-Trifluorobenzoic acid94–961.8
Methyl 2,4,5-trifluoro-3-methoxybenzoate105–1122.1

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